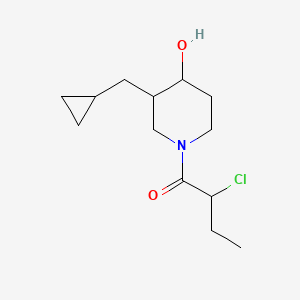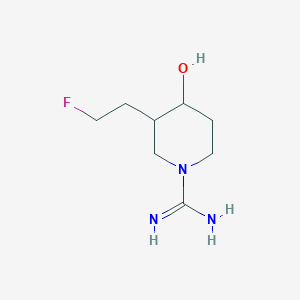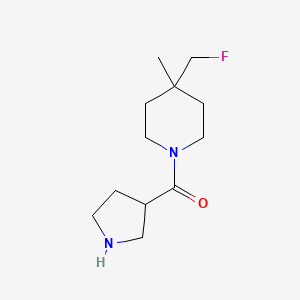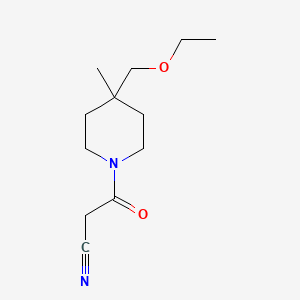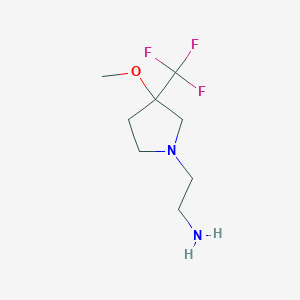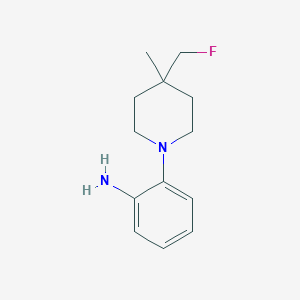
2-(4-(氟甲基)-4-甲基哌啶-1-基)苯胺
描述
“2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)aniline” is a chemical compound that is likely to be used in scientific research . Its unique structure allows for diverse applications in drug discovery, organic synthesis, and medicinal chemistry.
Synthesis Analysis
The synthesis of such compounds often involves reactions like the Sandmeyer reaction, which is used for the conversion of an aryl amine to an aryl halide in the presence of Cu (I) halide via the formation of a diazonium salt intermediate . Enzymatic pathways are also used in the synthesis of fluorinated compounds .Chemical Reactions Analysis
The Sandmeyer reaction is a well-known reaction mainly used for the conversion of an aryl amine to an aryl halide . This reaction can be processed with or without copper catalysts for the formation of C–X (X = Cl, Br, I, etc.), C-CF3/CF2, C–CN, C–S, etc., linkages .科学研究应用
合成和药物化学应用
氟代苯胺及其衍生物因其潜在的生物活性而经常在药物化学中被探索。例如,一项关于由 3-氟-4-(4-苯基哌嗪-1-基)苯胺合成类埃雷佐利分子的研究揭示了对结核分枝杆菌的高活性,说明了此类化合物的抗菌潜力 (Yolal 等人,2012 年)。本研究强调了氟代苯胺衍生物在新抗菌剂开发中的重要性。
材料科学和电化学应用
在材料科学领域,特别是在电致变色材料领域,苯胺衍生物对于开发具有先进性能的新型材料至关重要。一项关于涉及苯胺衍生物的四齿双环金属化铂配合物的研究,突出了它们在电致发光应用中的潜力,展示了这些化合物在大功率发光二极管 (OLED) 和其他电子器件开发中所扮演的重要角色 (Vezzu 等人,2010 年)。
有机合成和化学反应
氟代苯胺衍生物在有机合成中也至关重要,为合成各种复杂分子提供了途径。例如,用仲 N-甲基苯胺对二苯基丁二炔进行加氢氨化反应的研究展示了苯胺衍生物在合成具有潜在制药和农用化学品应用的复杂有机分子方面的合成多功能性 (Younis 等人,2016 年)。
作用机制
Mode of Action
- Aniline derivatives can exert their effects through several mechanisms:
- They may bind to specific receptors (e.g., G protein-coupled receptors, ion channels) and modulate cellular signaling pathways. Anilines can inhibit enzymes involved in metabolic pathways, affecting downstream processes. The fluoromethyl group can undergo electrophilic reactions, potentially modifying cellular components. The ortho-substituted fluorine can participate in nucleophilic aromatic substitution reactions, influencing the compound’s reactivity .
生化分析
Biochemical Properties
2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)aniline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound is known to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates that may further interact with other biomolecules, such as proteins and nucleic acids, potentially leading to modifications in their structure and function .
Additionally, 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)aniline has been shown to bind to specific receptors on cell membranes, influencing signal transduction pathways. This binding can modulate the activity of downstream signaling proteins, thereby affecting various cellular processes .
Cellular Effects
The effects of 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)aniline on cellular processes are diverse and depend on the concentration and duration of exposure. At the cellular level, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to alter the expression of genes involved in oxidative stress response and apoptosis, leading to changes in cell survival and proliferation .
Moreover, 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)aniline can affect cellular metabolism by modulating the activity of key metabolic enzymes. This modulation can result in altered levels of metabolites and changes in metabolic flux, impacting overall cellular function .
Molecular Mechanism
The molecular mechanism of action of 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)aniline involves several key interactions at the molecular level. This compound can bind to specific active sites on enzymes, leading to either inhibition or activation of their catalytic activity. For example, it has been shown to inhibit the activity of certain cytochrome P450 enzymes, thereby affecting the metabolism of other substrates .
Furthermore, 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)aniline can interact with transcription factors, influencing their ability to bind to DNA and regulate gene expression. This interaction can lead to changes in the expression of genes involved in critical cellular processes, such as cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)aniline have been observed to change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other reactive species. Over time, 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)aniline may undergo degradation, leading to the formation of degradation products that can have different biological activities .
Long-term exposure to 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)aniline in in vitro and in vivo studies has shown that it can lead to cumulative effects on cellular function. These effects include alterations in cell signaling pathways, changes in gene expression, and impacts on cellular metabolism .
Dosage Effects in Animal Models
The effects of 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)aniline in animal models vary with different dosages. At low doses, this compound may exhibit minimal or no adverse effects, while at higher doses, it can induce toxic effects. Studies have shown that high doses of 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)aniline can lead to hepatotoxicity, nephrotoxicity, and neurotoxicity in animal models .
Threshold effects have also been observed, where a certain dosage level must be reached before significant biological effects are seen. This threshold effect is important for determining the safe and effective dosage range for potential therapeutic applications .
Metabolic Pathways
2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)aniline is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of hydroxylated metabolites. These metabolites can undergo further conjugation reactions, such as glucuronidation or sulfation, to enhance their solubility and facilitate excretion from the body .
The interaction of 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)aniline with metabolic enzymes can also affect the levels of other metabolites, leading to changes in metabolic flux and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)aniline within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The presence of specific binding proteins can influence the localization and accumulation of 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)aniline within cells .
Additionally, the distribution of 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)aniline in tissues can be influenced by factors such as blood flow, tissue permeability, and the presence of efflux transporters that can pump the compound out of cells .
Subcellular Localization
The subcellular localization of 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)aniline is critical for its activity and function. This compound can be localized to specific cellular compartments, such as the endoplasmic reticulum, mitochondria, or nucleus, depending on the presence of targeting signals or post-translational modifications. The localization of 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)aniline can influence its interactions with other biomolecules and its overall biological activity .
属性
IUPAC Name |
2-[4-(fluoromethyl)-4-methylpiperidin-1-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2/c1-13(10-14)6-8-16(9-7-13)12-5-3-2-4-11(12)15/h2-5H,6-10,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPAWOTIUYFXSDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C2=CC=CC=C2N)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




